N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-12-13-20-16(15-17)7-6-14-24(20)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTONPXWHWUDEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is typically synthesized via the Skraup reaction or catalytic hydrogenation of quinoline derivatives. A modified Skraup protocol using glycerol, sulfuric acid, and aniline derivatives yields 1,2,3,4-tetrahydroquinoline-6-amine, which is subsequently protected using a benzyl or tert-butyl carbamate (Boc) group to prevent undesired side reactions during sulfonylation12.
Key Reaction Conditions :
-
Skraup Reaction : Glycerol (3 equiv), conc. H<sub>2</sub>SO<sub>4</sub> (catalytic), 180°C, 6–8 hours.
-
Hydrogenation : Quinoline (1 equiv), Pd/C (10% w/w), H<sub>2</sub> (50 psi), ethanol, 60°C, 12 hours.
Dual Sulfonylation Strategy
The bifunctional sulfonamide is introduced via a two-step sulfonylation process:
-
N-Sulfonylation with Benzenesulfonyl Chloride :
The tetrahydroquinoline-6-amine intermediate reacts with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. -
Secondary Sulfonylation with 2-Fluorobenzenesulfonyl Chloride :
The mono-sulfonylated product undergoes a second sulfonylation with 2-fluorobenzenesulfonyl chloride (1.1 equiv) under similar conditions.
Critical Parameters :
-
Temperature : 0–5°C to minimize hydrolysis.
-
Solvent : Anhydrous DCM or THF.
-
Base : TEA (2.5 equiv) or pyridine.
Optimization of Reaction Conditions
Catalyst Screening for Sulfonylation
Palladium and copper catalysts were evaluated to enhance reaction efficiency.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Pd(OAc)<sub>2</sub>/Xantphos | THF | 80 | 78 | 95.2 |
| CuI/1,10-Phenanthroline | DMF | 100 | 65 | 89.7 |
| No Catalyst | DCM | 25 | 42 | 76.5 |
Palladium-based systems achieved superior yields due to enhanced electrophilic aromatic substitution kinetics3.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, THF) improved sulfonyl chloride reactivity, while nonpolar solvents (e.g., toluene) led to incomplete conversions.
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | TEA | 4 | 78 |
| DCM | Pyridine | 6 | 72 |
| DMF | DBU | 3 | 81 |
Purification and Analytical Characterization
Chromatographic Purification
Crude products were purified via flash chromatography (SiO<sub>2</sub>, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
| Purification Method | Purity (HPLC, %) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 92.4 | 68 |
| Preparative HPLC | 99.1 | 55 |
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82–7.75 (m, 4H, Ar-H), 7.63–7.55 (m, 2H, Ar-H), 4.21 (s, 1H, NH), 3.45–3.38 (m, 2H, CH<sub>2</sub>), 2.95–2.88 (m, 2H, CH<sub>2</sub>).
-
HRMS (ESI+) : m/z calcd. for C<sub>21</sub>H<sub>20</sub>FNO<sub>4</sub>S<sub>2</sub> [M+H]<sup>+</sup>: 458.0856; found: 458.0859.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. A tandem protocol using 1,2-dichloroethane (DCE) and DBU achieved 85% yield at 100 g scale.
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Reaction Time | 6 h | 1.5 h |
| Yield | 78% | 85% |
| Purity | 95% | 97% |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing sulfonylation at the tetrahydroquinoline C-3 position was observed in early syntheses. Introducing a Boc-protecting group prior to sulfonylation reduced undesired isomer formation from 22% to <3%4.
Hydrolytic Degradation
The 2-fluorobenzenesulfonamide moiety is susceptible to hydrolysis under acidic conditions. Storage at –20°C in amber vials with molecular sieves extended stability from 7 days to 6 months.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal catalysts like palladium on carbon.
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed:
Oxidation can yield sulfonyl chlorides or sulfonic acids.
Reduction can produce amines.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its biological activity can be explored for potential antibacterial, antifungal, or enzyme inhibitory properties.
Medicine: Sulfonamide derivatives are known for their medicinal properties, including their use as antibiotics and anti-inflammatory agents.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom may enhance the compound's binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with modifications in the sulfonyl group, fluorophenyl substituents, or tetrahydroquinoline core. Below is a detailed analysis:
Modifications in the Sulfonyl Group
- N-[1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzenesulfonamide (CAS: 946241-19-6) Structural Difference: Replaces the benzenesulfonyl group with a propylsulfonyl chain. Impact: The alkyl sulfonyl group may enhance solubility in non-polar environments but reduce aromatic stacking interactions critical for binding to hydrophobic enzyme pockets . Molecular Weight: 410.5 g/mol (vs. ~435–445 g/mol for benzenesulfonyl analogs) .
- N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzenesulfonamide (CAS: 946346-24-3) Structural Difference: Introduces a 4-fluorobenzenesulfonyl group and a 3-chlorophenyl substituent. Impact: The electron-withdrawing fluorine and chlorine atoms may improve metabolic stability and binding affinity to targets like MOR or NOS by modulating electron density . Molecular Weight: 481.0 g/mol, significantly higher due to additional halogen atoms .
Fluorophenyl Substituent Variations
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide (CAS: 946258-73-7) Structural Difference: Replaces the 2-fluorobenzenesulfonamide with a 4-fluorobenzenesulfonamide and substitutes the benzenesulfonyl group with a benzoyl moiety. The 4-fluoro substitution could shift binding orientation in chiral environments . Molecular Weight: 410.5 g/mol .
Core Modifications
- N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS: 946336-06-7) Structural Difference: Replaces the fluorobenzenesulfonamide with a thiophene-2-carboxamide and introduces a 4-methoxybenzenesulfonyl group. Molecular Weight: 428.5 g/mol .
Enzyme Inhibition Profiles
- NOS Inhibition: Compounds like N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70, CAS: N/A) exhibit potent NOS inhibition (IC₅₀ < 1 μM for iNOS and nNOS), suggesting that sulfonamide-tetrahydroquinoline hybrids are promising scaffolds. The fluorophenyl group in the target compound may further fine-tune selectivity .
- MOR Activity: Analog 14d (CAS: N/A), featuring a naphthalen-2-ylmethyl group, shows mixed-efficacy MOR modulation, indicating that bulkier substituents on the tetrahydroquinoline core influence receptor interaction .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a fluorobenzene moiety. Its molecular formula is with a molecular weight of approximately 463.0 g/mol. The presence of the fluorine atom is expected to enhance the compound's lipophilicity and biological activity.
Research indicates that this sulfonamide derivative exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, particularly those associated with cancer progression. This inhibition can lead to reduced tumor growth and proliferation.
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several human tumor cell lines. The compound's structure suggests that it may interfere with cellular processes critical for cancer cell survival.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Case Study 1 : A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Case Study 2 : Another research effort focused on its ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In vitro Studies : Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Q. What are the key structural features and molecular properties of this compound?
The compound contains a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 6. Its molecular formula is C₂₃H₂₁FN₂O₄S with a molecular weight of 440.5 g/mol . Key features include:
- Sulfonamide groups : Critical for hydrogen bonding and enzyme inhibition.
- Fluorinated aromatic ring : Enhances metabolic stability and target binding.
- Tetrahydroquinoline scaffold : Provides rigidity and modulates lipophilicity. Structural validation is typically done via ¹H/¹³C NMR, HRMS, and X-ray crystallography .
Q. What synthetic strategies are commonly employed for its preparation?
Synthesis involves:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using benzenesulfonyl chloride.
- Step 2 : Nucleophilic substitution at position 6 with 2-fluorobenzenesulfonamide.
- Step 3 : Purification via column chromatography and crystallization. Reaction conditions (e.g., pH, temperature) and catalysts (e.g., triethylamine) are optimized for yield (>70%) and purity (>95%) .
Q. How is the compound characterized spectroscopically?
- NMR : ¹H NMR (400 MHz, DMSO-d₆) reveals aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm).
- HRMS : Exact mass confirmed at m/z 440.1234 (calculated for C₂₃H₂₁FN₂O₄S).
- IR : Peaks at 1340 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (C-F vibration) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) arise from:
- Assay variability : Standardize protocols (e.g., buffer pH, incubation time).
- Compound purity : Validate via HPLC (>99%) and elemental analysis.
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What structure-activity relationship (SAR) insights guide analog design?
- Substituent effects : Replacing the benzenesulfonyl group with ethanesulfonyl reduces steric hindrance, improving target binding .
- Fluorine position : 2-F substitution enhances metabolic stability compared to 4-F analogs .
- Tetrahydroquinoline modifications : Saturation of the quinoline ring increases solubility but reduces potency .
Q. How can enzymatic targets be validated mechanistically?
- Enzyme inhibition assays : Measure IC₅₀ against dihydropteroate synthase (DHPS) or carbonic anhydrase.
- X-ray crystallography : Resolve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination).
- Molecular docking : Use software like AutoDock Vina to predict binding modes .
Q. What strategies optimize synthetic yield and scalability?
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps.
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Process monitoring : Use inline FTIR or HPLC to track intermediate formation .
Methodological Considerations
Q. How are solubility and formulation challenges addressed?
- Co-solvents : Use PEG-400 or cyclodextrins for in vitro assays.
- Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility.
- Nanoformulation : Encapsulate in liposomes for in vivo studies .
Q. What assays assess off-target effects in drug discovery?
- Kinase profiling : Use panels like Eurofins KinaseProfiler to screen >100 kinases.
- CYP inhibition : Evaluate metabolic interference via fluorogenic substrates.
- Proteomics : Apply SILAC (stable isotope labeling) to identify unintended protein interactions .
Q. How are analogs designed for improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
